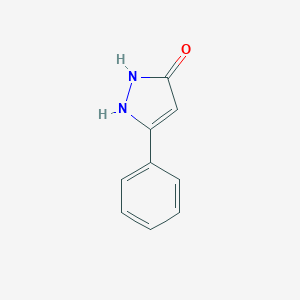

3-苯基-1H-吡唑-5-醇

描述

3-Phenyl-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Phenyl-1H-pyrazol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenyl-1H-pyrazol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机合成中的催化作用

3-苯基-1H-吡唑-5-醇: 衍生物已被用作有机合成中的催化剂。 该化合物的结构使其能够促进4,4′-(芳基亚甲基)-双(3-甲基-1-苯基-1H-吡唑-5-醇) 衍生物的形成,这些衍生物是合成各种有机分子的重要中间体 .

抗氧化性能

研究表明,3-苯基-1H-吡唑-5-醇 衍生物表现出显著的抗氧化活性。 这些化合物可以清除自由基,这对于预防氧化应激相关疾病至关重要 .

抗癌活性

一些3-苯基-1H-吡唑-5-醇 衍生物已针对癌细胞系测试了其细胞毒性。 例如,某些化合物对结直肠癌细胞表现出良好的效果,表明其在癌症治疗中具有潜在的应用 .

超分子化学

3-苯基-1H-吡唑-5-醇 的结构多样性使其可用于研究超分子结构。 它有助于了解微小的结构变化如何影响超分子环境和相互作用 .

农业化学

3-苯基-1H-吡唑-5-醇 衍生物已被用作杀菌剂和杀虫剂。 它们在保护作物免受各种真菌病害和害虫方面的功效使其在农业化学中具有价值 .

染料工业

该化合物的衍生物也用于染料工业。 它们用作染料,为织物和其他材料提供颜色 .

螯合剂

在分析化学领域,3-苯基-1H-吡唑-5-醇 衍生物充当螯合剂。 它们可以与金属离子形成络合物,这在金属离子提取和纯化过程中很有用 .

药物开发

鉴于其生物活性,3-苯基-1H-吡唑-5-醇 是药物开发的候选药物。 其结构框架在许多治疗剂中很常见,对其进行修饰可以产生具有改善的功效和安全性特征的新药 .

作用机制

Target of Action

3-Phenyl-1H-pyrazol-5-ol, also known as 5-phenyl-1H-pyrazol-3-ol, has been found to interact with several targets. The primary targets include Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These receptors play a crucial role in the regulation of eukaryotic gene expression and affect cellular proliferation and differentiation .

Mode of Action

Molecular docking studies suggest that it has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets, leading to changes in their function.

Biochemical Pathways

It’s suggested that the compound may influence pathways related to the function of its primary targets

Pharmacokinetics

In silico studies suggest that most of the hits presented better absorption, distribution, metabolism, and excretion (adme) properties than the reference drugs .

Result of Action

3-Phenyl-1H-pyrazol-5-ol has been found to exhibit a wide range of biological activities. For instance, it has shown potent antileishmanial and antimalarial activities . In addition, it has demonstrated cytotoxic effects on several human cell lines . The predominant pathway of death was p53-mediated apoptosis .

未来方向

Pyrazole derivatives, including “3-Phenyl-1H-pyrazol-5-ol”, continue to be a fertile source of biologically important molecules. Future research may focus on developing new synthetic methods, studying the relationships between chemical structure and reactivity of organic compounds, and exploring the diverse biological activities of these compounds .

生化分析

Biochemical Properties

It is known that pyrazole derivatives, including 3-Phenyl-1H-pyrazol-5-ol, exhibit a wide range of biological activities .

Cellular Effects

3-Phenyl-1H-pyrazol-5-ol has been shown to have cytotoxic effects on several human cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

5-phenyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-9-6-8(10-11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHCQNBWOZXHIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344154 | |

| Record name | 5-Phenyl-2H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27412-71-1 | |

| Record name | 5-Phenyl-2H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

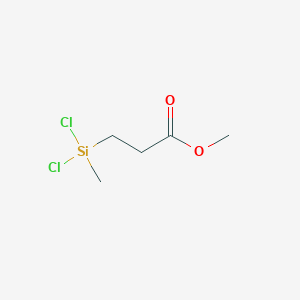

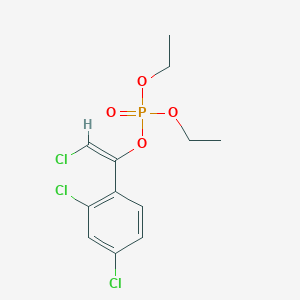

Synthesis routes and methods

Procedure details

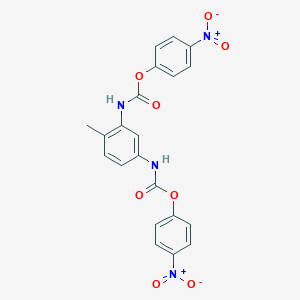

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

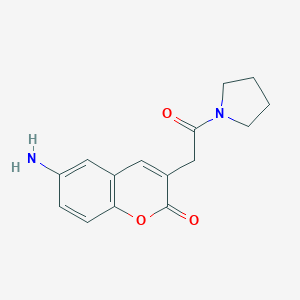

Feasible Synthetic Routes

Q1: What are the different tautomeric forms of 3-phenyl-1H-pyrazol-5-ol and what influences their formation?

A1: 3-Phenyl-1H-pyrazol-5-ol can exist in several tautomeric forms, including:

- 1-aryl-3-R2-4,5-dihydro-1H-pyrazol-5-ones (IIa): This form is favored when electron-withdrawing groups are present on the aryl ring. For example, the presence of a nitro group in 1-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one leads to the isolation of the IIa form [].

- 1-aryl-3-R2-1H-pyrazol-5-ols (IIb): This form is preferred with electron-donating groups on the aryl ring. 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-ol, containing a methoxy group, crystallizes in the IIb form [].

- 2-aryl-5-R2-1,2-dihydro-3H-pyrazol-3-ones (IIc): This tautomer can co-crystallize with the IIb form, as observed with compounds derived from phenylhydrazine [].

Q2: Is there crystallographic evidence to support the existence of these different tautomeric forms?

A2: Yes, X-ray crystallography studies have confirmed the existence of different tautomers of 3-phenyl-1H-pyrazol-5-ol derivatives. For instance:

- The crystal structure of 1-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one confirms its existence in the IIa form [].

- The crystal structure of 1-(4-methylphenyl)-3-phenyl-1H-pyrazol-5-ol confirms its existence in the IIb form [].

- The unambiguous presence of a hydrogen atom bonded to oxygen in 1-n-hexyl-3-phenyl-1H-pyrazol-5-ol confirms its existence as the hydroxy tautomer (IIb form) [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-b]pyridazine hydrochloride](/img/structure/B103525.png)